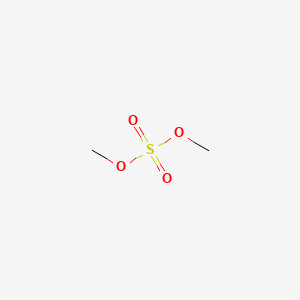

Dimethyl sulfate

Description

Dimethyl sulfate is the dimethyl ester of sulfuric acid. It has a role as an alkylating agent and an immunosuppressive agent.

Exposure to dimethyl sulfate is primarily occupational. Acute (short-term) exposure of humans to the vapors of dimethyl sulfate may cause severe inflammation and necrosis of the eyes, mouth, and respiratory tract. Acute oral or inhalation exposure to dimethyl sulfate primarily damages the lungs but also injures the liver, kidneys, heart, and central nervous system (CNS), while dermal contact with dimethyl sulfate may produce severe blistering in humans. Human data on the carcinogenic effects of dimethyl sulfate are inadequate. Tumors have been observed in the nasal passages, lungs, and thorax of animals exposed to dimethyl sulfate by inhalation. EPA has classified dimethyl sulfate as a Group B2, probable human carcinogen.

Dimethyl Sulfate is an odorless, corrosive, oily liquid with an onion-like odor that emits toxic fumes upon heating. Dimethyl sulfate is used in industry as a methylating agent in the manufacture of many organic chemicals. Inhalation exposure to its vapors is highly irritating to the eyes and lungs and may cause damage to the liver, kidney, heart and central nervous system, while dermal contact causes severe blistering. It is a possible mutagen and is reasonably anticipated to be a human carcinogen based on evidence of carcinogenicity in experimental animals. (NCI05)

Structure

3D Structure

Properties

IUPAC Name |

dimethyl sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O4S/c1-5-7(3,4)6-2/h1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYGXNSJCAHWJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O4S, Array |

Source

|

| Record name | DIMETHYL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/589 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0148 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024055 |

Source

|

| Record name | Dimethyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethyl sulfate is a colorless oily liquid, odorless to a faint onion-like odor. It is very toxic by inhalation. It is a combustible liquid and has a flash point of 182 °F. It is slightly soluble in water and decomposed by water to give sulfuric acid with evolution of heat. It is corrosive to metals and tissue. It is a potent methylating agent., Liquid, Colorless, oily liquid with a faint, onion-like odor; [NIOSH], COLOURLESS OILY LIQUID., Colorless, oily liquid with a faint, onion-like odor. |

Source

|

| Record name | DIMETHYL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/589 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid, dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/407 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0148 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYL SULFATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/644 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethyl sulfate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0229.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

About 370 °F (with decomposition) (EPA, 1998), About 188 °C with decomposition, BP: 76 °C at 15 mm Hg, 370 °F (decomposes), 370 °F (Decomposes) |

Source

|

| Record name | DIMETHYL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/589 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/932 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL SULFATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/644 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethyl sulfate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0229.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

182 °F (EPA, 1998), 182 °F, 182 °F (83 °C) (open cup), 83 °C c.c. |

Source

|

| Record name | DIMETHYL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/589 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/407 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/932 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0148 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYL SULFATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/644 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethyl sulfate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0229.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

3 % at 64 °F (NIOSH, 2023), Sol in ether, dioxane, acetone, aromatic hydrocarbons., Sparingly sol in carbon disulfide, aliphatic hydrocarbons., Miscible in ethanol; soluble in ethyl ether, carbon tetrachloride and benzene; insoluble in carbon disulfide, Solubility in water 2.8 g/100 ml at 18 °C. Hydrolysis is rapid at or above this temperature., In water, 2,8X10+4 mg/L at 18 °C, Solubility in water, g/100ml at 18 °C: 2.8, (64 °F): 3% |

Source

|

| Record name | DIMETHYL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/589 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/932 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0148 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dimethyl sulfate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0229.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.3283 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.3322 g/cu cm at 20 °C/4 °C, Relative density (water = 1): 1.3, 1.33 |

Source

|

| Record name | DIMETHYL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/589 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/932 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0148 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYL SULFATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/644 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethyl sulfate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0229.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.35 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.35 (Air = 1), Relative vapor density (air = 1): 4.4 |

Source

|

| Record name | DIMETHYL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/589 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/932 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0148 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.1 to 0.5 mmHg at 68 °F (EPA, 1998), 0.67 [mmHg], 0.677 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 65, 0.1 mmHg |

Source

|

| Record name | DIMETHYL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/589 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/407 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/932 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0148 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYL SULFATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/644 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethyl sulfate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0229.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

... AVAILABLE AS TECHNICAL GRADE PRODUCT WHICH CONTAINS SMALL AMT OF ACID IMPURITIES., Commercial dimethyl sulfate may contain trace amounts of sulfuric acid., Technical grade dimethyl sulfate contains small amounts of dimethyl ether. |

Source

|

| Record name | DIMETHYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/932 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless oily liquid | |

CAS No. |

77-78-1 |

Source

|

| Record name | DIMETHYL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/589 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIMETHYL SULFATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl sulfate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/dimethyl-sulfate-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Sulfuric acid, dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW5CW40Z50 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/932 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0148 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYL SULFATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/644 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfuric acid, dimethyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/WS7D80E8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-25.15 °F (EPA, 1998), -27 °C, -32 °C, -25 °F |

Source

|

| Record name | DIMETHYL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/589 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/932 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0148 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYL SULFATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/644 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethyl sulfate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0229.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Dimethyl Sulfate as a Methylating Agent

Foreword for the Modern Researcher

In the landscape of organic synthesis and drug development, the selection of a methylating agent is a critical decision, balancing reactivity, cost, and safety. Dimethyl sulfate ((CH₃)₂SO₄, DMS), a diester of methanol and sulfuric acid, has long been a cornerstone reagent in this field.[1][2] Its reputation is built on high reactivity and low cost, making it a powerful tool for the introduction of methyl groups onto a wide array of nucleophilic substrates. However, its utility is shadowed by its significant toxicity. This guide is crafted for the discerning scientist who requires a deep, mechanistic understanding of DMS to harness its synthetic power responsibly and effectively. We will move beyond simple reaction schemes to explore the causality behind its reactivity, the nuances of its application, and the self-validating protocols required for its safe and successful implementation.

The Physicochemical Profile of Dimethyl Sulfate

Dimethyl sulfate is a colorless, oily liquid with a faint, onion-like odor.[1][2] Its potency as a methylating agent is intrinsically linked to its chemical structure and physical properties.

| Property | Value | Source |

| Chemical Formula | (CH₃O)₂SO₂ or C₂H₆O₄S | [2] |

| Molar Mass | 126.13 g/mol | |

| Appearance | Colorless, oily liquid | [2] |

| Density | 1.333 g/cm³ (25 °C) | |

| Boiling Point | 188 °C (decomposes) | |

| Melting Point | -32 °C | |

| Solubility in Water | Reacts (hydrolyzes) | |

| Solubility (Organic) | Miscible with acetone, methanol, dichloromethane |

The molecule's efficacy stems from the presence of two methyl groups attached to a highly electronegative sulfate core. This arrangement polarizes the C-O bonds, rendering the methyl carbons highly electrophilic and susceptible to nucleophilic attack.

The Core Mechanism: A Classic S(_N)2 Pathway

The primary mechanism through which dimethyl sulfate transfers a methyl group is the bimolecular nucleophilic substitution (S(_N)2) reaction.[3][4][5] This is a single, concerted step where a nucleophile attacks one of the electrophilic methyl carbons, and simultaneously, the methylsulfate anion departs as the leaving group.

Key Participants in the S(_N)2 Reaction:

-

The Nucleophile (Nu⁻): The substrate to be methylated. Its strength dictates the reaction rate. Common nucleophiles include phenoxides, alkoxides, carboxylates, amines, and thiolates.

-

The Electrophile: The methyl carbon of DMS. The strong inductive electron-withdrawal by the adjacent oxygen and central sulfur atoms creates a significant partial positive charge (δ+) on this carbon, making it an excellent target for nucleophiles.[6]

-

The Leaving Group: The methylsulfate anion (CH₃OSO₃⁻). This is an exceptionally stable anion due to the delocalization of the negative charge across three oxygen atoms and the sulfur atom. A stable leaving group is crucial for a facile S(_N)2 reaction.[5]

The unhindered nature of the methyl group in DMS ensures that steric hindrance, a common barrier in S(_N)2 reactions, is minimized, further enhancing its reactivity.[4][7]

Caption: General S(_N)2 mechanism of methylation by Dimethyl Sulfate.

Substrate Scope and Reaction Causality

DMS is a versatile methylating agent capable of reacting with a wide range of nucleophiles. The choice of reaction conditions, particularly the use of a base, is critical and directly linked to the pKa of the substrate's acidic proton.

O-Methylation

-

Phenols and Alcohols: The hydroxyl group of a phenol or alcohol is a relatively weak nucleophile. To enhance its reactivity, a base (e.g., NaOH, K₂CO₃) is used to deprotonate the hydroxyl group, forming the corresponding phenoxide or alkoxide. This anionic species is a significantly more potent nucleophile, dramatically accelerating the S(N)2 reaction.[6]

-

Carboxylic Acids: Direct methylation of carboxylic acids is slow. The standard approach involves converting the acid to its carboxylate salt using a mild base like sodium bicarbonate (NaHCO₃).[4][8][9] The resulting carboxylate anion is an excellent nucleophile that readily attacks DMS to form the methyl ester.[4][7]

-

Water (Hydrolysis): Water can act as a nucleophile, leading to the hydrolysis of DMS to form methanol and methylsulfuric acid.[5][10] This is often an undesired side reaction, and experiments are typically conducted under anhydrous conditions or with DMS in excess to compensate for this loss.

N-Methylation

-

Amines: Primary and secondary amines are inherently strong nucleophiles due to the lone pair of electrons on the nitrogen atom and do not typically require a base for activation. DMS readily methylates amines to form secondary, tertiary, and ultimately, quaternary ammonium salts.

-

DNA Bases: In chemical biology, DMS is famously used for DNA sequencing and footprinting. It selectively methylates the N7 position of guanine and the N3 position of adenine in DNA via the same S(_N)2 mechanism.[3]

S-Methylation

-

Thiols: Thiols are excellent nucleophiles and are readily converted to their corresponding thioethers (sulfides) using DMS.[3] The reaction often proceeds rapidly under mild conditions.

Caption: Methylation of various functional groups using Dimethyl Sulfate.

A Self-Validating Experimental Protocol: Regioselective Synthesis of Methyl Salicylate

To illustrate the practical application of these principles, we present a field-proven protocol for the synthesis of methyl salicylate from salicylic acid. This protocol is self-validating because the choice of base (NaHCO₃) ensures the selective deprotonation of the more acidic carboxylic acid group over the phenolic hydroxyl group, leading to a high-yield, regioselective methylation.

Methodology

This protocol is adapted from the work of Silva, F.F. et al. (2021).[4][8][9]

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add salicylic acid (1.0 mmol) and sodium bicarbonate (1.0 mmol).

-

Deprotonation: Allow the acid-base reaction to proceed for approximately 30 minutes with stirring to ensure the complete formation of the sodium salicylate salt.

-

Methylation: Introduce dimethyl sulfate (DMS) to the flask. In many procedures, excess DMS is used to also serve as an aprotic solvent for the reaction.[4][7] A typical ratio might be 4.0 mmol of DMS.

-

Thermal Conditions: Heat the reaction mixture to 90 °C and maintain this temperature with vigorous stirring for 90 minutes.[4] The progress can be monitored by Thin-Layer Chromatography (TLC).

-

Workup and Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully quench the excess DMS by washing the mixture with water. The hydrolysis transforms the remaining DMS into methanol and sulfuric acid.[4][8]

-

Neutralization and Isolation: The aqueous layer, containing sulfuric acid, is neutralized with an aqueous solution of NaOH. The organic product, methyl salicylate, can then be isolated via extraction with a suitable organic solvent, followed by drying and solvent evaporation. The reported yield for this procedure is approximately 96%.[4][8]

Caption: Experimental workflow for the synthesis of Methyl Salicylate.

Mandatory Safety & Handling: A Non-Negotiable Imperative

The high reactivity of dimethyl sulfate makes it an indiscriminate alkylating agent, capable of methylating biological macromolecules, which is the basis of its extreme toxicity and carcinogenicity.[11] Adherence to strict safety protocols is not merely recommended; it is obligatory.

-

High Acute and Chronic Toxicity: DMS is corrosive and readily absorbed through the skin, mucous membranes, and the respiratory tract. Exposure can cause severe burns. A particularly insidious characteristic is the potential for a fatal, delayed respiratory reaction, where symptoms may not manifest for several hours post-exposure. It is also reasonably anticipated to be a human carcinogen.

-

Engineering Controls: All work with DMS must be conducted within a certified chemical fume hood to prevent inhalation of its vapors.[11]

-

Personal Protective Equipment (PPE): Appropriate PPE is mandatory. This includes:

-

Gloves: Impermeable gloves (e.g., butyl rubber or laminate film) must be worn. Double-gloving is highly recommended.

-

Eye Protection: Chemical safety goggles and a full-face shield are required.

-

Body Protection: A flame-resistant lab coat and closed-toe shoes are essential.

-

-

Decontamination and Disposal: Spills and residual DMS must be neutralized. This is typically achieved by carefully adding the DMS to a solution of aqueous alkali (e.g., 10% sodium hydroxide, sodium carbonate, or ammonium hydroxide) to facilitate its complete hydrolysis.[7] This process is exothermic and should be performed with cooling.

Conclusion and Future Perspective

Dimethyl sulfate's mechanism of action is a classic and powerful example of the S(_N)2 reaction, making it a highly effective and economical methylating agent. Its utility in synthesizing a vast range of methylated compounds is undeniable. However, its significant toxicity necessitates a profound respect for safety protocols and has driven the scientific community to seek safer alternatives.[2] Reagents like methyl iodide (less hazardous but more expensive) and dimethyl carbonate (far less toxic but also less reactive) are increasingly favored in many applications.[2][12] A thorough understanding of the DMS mechanism, as detailed in this guide, empowers researchers to make informed decisions, optimizing its use when necessary while prioritizing the development and adoption of greener, safer chemical methodologies for the future.

References

-

National Center for Biotechnology Information. (n.d.). Dimethyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. Retrieved from [Link]

-

Silva, F. F., et al. (2021). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Omega. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019). what is mechanism for reaction phenol + dimethylsulphate -> anisole. Retrieved from [Link]

-

Kulesza, A., et al. (2012). Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H₂SO₄. Organic Process Research & Development. Retrieved from [Link]

-

Ataman Kimya. (n.d.). DIMETHYL SULFATE. Retrieved from [Link]

-

Chemeurope.com. (n.d.). Dimethyl sulfate. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). How does dimethyl sulfate react with water to produce methanol?. Retrieved from [Link]

-

Sciencemadness Wiki. (2020). Dimethyl sulfate. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyl sulfate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). TRIMETHYLGALLIC ACID. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Direct esterification of amides by the dimethylsulfate-mediated activation of amide C–N bonds. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Methylation with Dimethyl Carbonate/Dimethyl Sulfide Mixtures: An Integrated Process without Addition of Acid/Base and Formation of Residual Salts. Retrieved from [Link]

-

ACS Publications. (2011). Methylation of Glycerol with Dimethyl Sulfate To Produce a New Oxygenate Additive for Diesels. Industrial & Engineering Chemistry Research. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. Retrieved from [Link]

- Google Patents. (1996). WO1996008537A1 - Process for producing n-methylated organic pigments.

-

OUCI. (n.d.). Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. Retrieved from [Link]

-

ACS Publications. (1928). Methylation of Phenol by Dimethyl Sulfate. Industrial & Engineering Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (1996). Dimethylcarbonate for eco-friendly methylation reactions. Retrieved from [Link]

Sources

- 1. Dimethyl_sulfate [chemeurope.com]

- 2. Dimethyl sulfate - Wikipedia [en.wikipedia.org]

- 3. Dimethyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate … [ouci.dntb.gov.ua]

- 10. enovatia.com [enovatia.com]

- 11. Dimethyl sulfate-Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 12. Dimethylcarbonate for eco-friendly methylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Laboratory-Scale Synthesis and Purification of Dimethyl Sulfate

Foreword: This document provides a detailed technical guide for the synthesis and purification of dimethyl sulfate (DMS) for laboratory applications. Dimethyl sulfate is an exceptionally potent methylating agent, but it is also an extremely hazardous substance—carcinogenic, mutagenic, and highly corrosive.[1] Its synthesis should only be undertaken by experienced chemists under stringent safety protocols when commercially available material is not a viable option. This guide is intended for professionals in research and drug development who possess a deep understanding of handling highly toxic reagents.

Strategic Overview: Synthesis & Handling Philosophy

The decision to synthesize dimethyl sulfate in the laboratory is non-trivial and predicated on a critical need that outweighs the inherent risks. The core philosophy of this guide is built upon a self-validating system of protocols where safety, procedural rationale, and purity verification are intrinsically linked. We will not merely present steps; we will explore the causality behind them, ensuring the researcher understands the critical parameters that govern reaction success and, more importantly, personal safety.

The primary challenge in handling DMS is its insidious nature; it lacks significant odor at dangerous concentrations, and the toxic effects of exposure can be dangerously delayed by up to 10 hours or more.[1] Therefore, every step, from reagent selection to waste disposal, must be approached with meticulous planning and an unwavering commitment to safety.

Comparative Analysis of Synthesis Methodologies

Several routes to dimethyl sulfate have been documented. However, for laboratory-scale preparation, feasibility, reagent accessibility, and reaction control are paramount. The direct esterification of methanol with sulfuric acid, while seemingly straightforward, is disfavored due to an unfavorable equilibrium and side reactions that produce dimethyl ether.[2] The industrial synthesis involving dimethyl ether and sulfur trioxide is highly efficient but less practical for a standard laboratory setup.[2][3]

For laboratory purposes, the reaction between chlorosulfonic acid and anhydrous methanol presents a reliable and high-yielding method.[4]

| Synthesis Method | Key Reagents | Typical Yield | Advantages | Disadvantages & Key Risks |

| Chlorosulfonic Acid & Methanol | Chlorosulfonic acid, Anhydrous Methanol | ~80%[4] | Good yield, straightforward procedure. | Highly exothermic reaction requiring precise low-temperature control. Generates corrosive HCl gas. Chlorosulfonic acid is extremely reactive with water. |

| Sulfuric Acid & Methanol | Concentrated Sulfuric Acid, Methanol | Low / Variable | Reagents are common. | Unfavorable equilibrium constant.[2] Requires high temperatures, leading to side products like dimethyl ether.[2] |

| Dimethyl Ether & Sulfur Trioxide | Dimethyl Ether, Sulfur Trioxide | >95% (Industrial) | Continuous, high-yield process. | Requires handling of gaseous reagents and sulfur trioxide, which is challenging on a lab scale. |

Based on this analysis, this guide will focus on the chlorosulfonic acid method due to its proven efficacy and manageable protocol for skilled chemists.

Reaction Mechanism: Chlorosulfonic Acid Route

The synthesis proceeds via the nucleophilic attack of methanol on chlorosulfonic acid, forming methyl chlorosulfonate as an intermediate. A second molecule of methanol then displaces the chloride to form the final product, dimethyl sulfate, and hydrogen chloride gas.

Caption: Reaction pathway for DMS synthesis.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures and is designed for a yield of approximately 80-90 g.[4] This procedure must be performed in its entirety within a certified, high-performance chemical fume hood.

Reagents and Equipment

| Reagent / Equipment | Specification | Quantity | Rationale / Critical Note |

| Chlorosulfonic Acid (ClSO₃H) | ≥99% | 100 g (57.8 mL) | Highly corrosive and water-reactive. Handle with extreme care. |

| Methanol (CH₃OH) | Anhydrous, ≥99.8% | 27 g (34.1 mL) | Water content must be minimal to prevent violent reaction with ClSO₃H and hydrolysis of the product. |

| Round Bottom Flask | 250 mL, Three-neck | 1 | Allows for simultaneous addition, temperature monitoring, and gas venting. |

| Dropping Funnel | 50 mL, Pressure-equalizing | 1 | Ensures controlled, dropwise addition of methanol. |

| Thermometer | Low-temperature (-20°C to 100°C) | 1 | Precise temperature control is critical for safety and yield. |

| Condenser | Allihn or Liebig | 1 | For subsequent vacuum distillation. |

| Gas Absorption Trap | Two in series | 1 set | First with H₂SO₄ to dry HCl gas, second with water or NaOH solution to neutralize it.[4] |

| Cooling Bath | Acetone/Dry Ice or Cryocooler | 1 | Required to maintain the reaction temperature between -10°C and -5°C. |

Synthesis Workflow Diagram

Caption: Workflow for laboratory synthesis of DMS.

Step-by-Step Procedure

-

Apparatus Setup: Assemble the three-neck flask with the dropping funnel, thermometer, and an outlet connected to the gas absorption trap. Ensure all joints are secure.

-

Reagent Preparation: Place 100 g of chlorosulfonic acid into the reaction flask. Fill the dropping funnel with 27 g of anhydrous methanol.

-

Initiate Cooling: Immerse the reaction flask in the cooling bath and bring the temperature of the chlorosulfonic acid down to -10°C.

-

Controlled Addition: Begin the dropwise addition of methanol. The reaction is highly exothermic; the addition rate must be carefully controlled to maintain the internal temperature between -10°C and -5°C.[4] This step is critical; a runaway reaction can occur if the temperature rises too high.

-

Reaction Monitoring: Vigorous evolution of HCl gas will be observed in the trap. Swirl the flask frequently or use a magnetic stirrer to ensure proper mixing. The addition process should take approximately 2 hours.

-

Reaction Completion: Once all the methanol has been added, maintain the cooling for another 30 minutes. Then, remove the cooling bath and allow the flask to slowly warm to room temperature and stand overnight.[4] This ensures the reaction proceeds to completion.

-

Product: The flask now contains crude dimethyl sulfate, which will appear as a colorless to pale yellow, oily liquid.

Purification of Crude Dimethyl Sulfate

The primary impurities are residual acids (HCl, H₂SO₄, methyl hydrogen sulfate) and colored degradation products. Purification is essential for obtaining a reagent-grade product.

Purification Strategy

The most effective method for obtaining high-purity DMS is fractional distillation under reduced pressure.[3][4] Pre-treatment with a mild base can neutralize acidic impurities, which is particularly useful if the crude product is dark or shows high acidity.[5]

| Purification Step | Purpose | Impurity Removed | Key Consideration |

| 1. (Optional) Neutralization Wash | Remove acidic contaminants. | H₂SO₄, HCl, CH₃HSO₄ | DMS hydrolyzes rapidly in water/base. Must be done quickly at low temperatures with a weak base (e.g., NaHCO₃ solution). |

| 2. Separation | Separate aqueous wash from the organic DMS layer. | Water, dissolved salts. | Use a separatory funnel. The dense DMS layer (1.33 g/mL) will be on the bottom. |

| 3. Drying | Remove trace water before distillation. | Water | Use an anhydrous drying agent like Na₂SO₄ or molecular sieves.[5] |

| 4. Vacuum Distillation | Separate pure DMS from non-volatile impurities and decomposition products. | Salts, polymeric tars, residual acids. | Distillation at atmospheric pressure (188°C) causes decomposition. Reduced pressure is mandatory.[2][4] |

Purification Workflow Diagram

Caption: Purification workflow for crude DMS.

Detailed Purification Protocol

-

Washing (Optional, for highly impure product): Carefully transfer the crude DMS to a separatory funnel. Add an equal volume of ice-cold saturated sodium bicarbonate solution. Stopper and invert gently a few times to mix, venting frequently to release CO₂ pressure. Do not shake vigorously. Immediately allow the layers to separate and drain the lower DMS layer. Repeat with a wash of ice-cold water.

-

Drying: Transfer the washed DMS to a clean, dry Erlenmeyer flask. Add a sufficient amount of anhydrous sodium sulfate to cover the bottom and swirl. Let it stand for at least 1 hour to remove dissolved water. The liquid should be clear, not cloudy.

-

Vacuum Distillation:

-

Set up a vacuum distillation apparatus. Use a heating mantle and a magnetic stirrer for smooth boiling.

-

Decant the dried DMS into the distillation flask.

-

Slowly apply vacuum. A typical pressure is around 20 mmHg.

-

Gently heat the flask. Collect the fraction that distills at the appropriate temperature for your vacuum level (e.g., ~76°C at 20 mmHg). The boiling point of DMS at atmospheric pressure is 188°C with decomposition.[4]

-

Discard any initial forerun and stop the distillation before the flask goes to dryness to avoid concentrating potentially unstable residues.

-

-

Storage: Store the purified, colorless DMS in a tightly sealed, clearly labeled glass bottle in a cool, dry, and designated area for carcinogens.

Analytical Characterization

Purity verification is a non-negotiable step.

| Technique | Purpose | Expected Result for Pure DMS |

| Gas Chromatography (GC) | Assess purity and detect volatile impurities. | A single major peak. Can be coupled with a Flame Photometric Detector (FPD) for sulfur-specific detection.[6] |

| ¹H NMR Spectroscopy | Confirm structure and purity. | A sharp singlet at approximately 3.9 ppm (in CDCl₃) corresponding to the two equivalent methyl groups. |

| FTIR Spectroscopy | Functional group analysis. | Strong absorptions around 1350 cm⁻¹ (asymmetric S=O stretch) and 1180 cm⁻¹ (symmetric S=O stretch). |

Uncompromising Safety & Emergency Protocols

Dimethyl sulfate is classified as a "select carcinogen" and is fatally toxic upon inhalation, ingestion, or absorption through the skin.[1][7]

Personal Protective Equipment (PPE)

-

Body: Chemical-resistant lab coat.

-

Hands: Double-gloving is recommended. Use a pair of nitrile gloves underneath a pair of heavy-duty butyl rubber or Viton gloves.

-

Eyes/Face: Chemical splash goggles and a full-face shield are mandatory.[8]

-

Respiratory: All work must be conducted in a fume hood. For emergency spills, a self-contained breathing apparatus (SCBA) is required.

Spill and Emergency Response

Caption: Emergency response workflow for a DMS spill.

-

Spills: For small spills, absorb the liquid with dry sand or vermiculite.[9] Cautiously cover the absorbent material with a 5-10% solution of ammonia, sodium carbonate, or sodium hydroxide to neutralize the DMS. Allow to stand for several hours, then collect in a sealed container for hazardous waste disposal.[9]

-

Skin Contact: This is a medical emergency. Immediately flush the skin with copious amounts of soap and water for at least 15-30 minutes while removing all contaminated clothing. Seek immediate medical attention.[9]

-

Eye Contact: Immediately flush eyes with water for at least 30 minutes, holding eyelids open. Seek immediate medical attention.[9]

-

Inhalation: Move the victim to fresh air immediately. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[9] Symptoms may be delayed.

Waste Disposal

All DMS-contaminated waste, including reaction residues, cleaning materials, and used PPE, is considered hazardous waste.[1] Before disposal, excess DMS should be cautiously neutralized by slowly adding it to a stirred solution of dilute ammonia or sodium hydroxide. The neutralized solution and all solid waste must be disposed of through your institution's environmental health and safety office.[9]

References

-

Slideshare. (n.d.). Dimethyl Sulfate Synthesis. Retrieved from [Link]

-

Ataman Kimya. (n.d.). DIMETHYL SULFATE. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyl sulfate. Retrieved from [Link]

-

PrepChem.com. (2016). Preparation of dimethyl sulfate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). dimethyl sulfate. Retrieved from [Link]

-

PubMed. (1980). Determination of dimethyl and diethyl sulfate in air by gas chromatography. Retrieved from [Link]

- Google Patents. (2015). CN105130850A - Method for purifying dimethyl sulfate.

-

Teva Pharmaceutical Industries, Ltd. (2011). Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4. Organic Process Research & Development. Retrieved from [Link]

- Google Patents. (1921). US1401693A - Preparation of dimethyl sulfate.

-

Occupational Safety and Health Administration (OSHA). (n.d.). Dimethyl Sulfate. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2008). A attempt at Halfapint's dimethylsulfate synthesis. Retrieved from [Link]

-

ResearchGate. (2011). Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4. Retrieved from [Link]

-

New Jersey Department of Health. (2016). Dimethyl sulfate - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

Kanto Chemical Co., Inc. (2023). Dimethyl sulfate - Safety Data Sheet. Retrieved from [Link]

Sources

- 1. Dimethyl sulfate-Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 2. Dimethyl sulfate - Wikipedia [en.wikipedia.org]

- 3. US1401693A - Preparation of dimethyl sulfate - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. CN105130850A - Method for purifying dimethyl sulfate - Google Patents [patents.google.com]

- 6. osha.gov [osha.gov]

- 7. fishersci.com [fishersci.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. nj.gov [nj.gov]

The Cornerstone of Methylation: An In-depth Technical Guide to the History, Discovery, and Application of Dimethyl Sulfate in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl sulfate ((CH₃)₂SO₄), a deceptively simple molecule, holds a pivotal position in the annals of organic chemistry. Its potent ability to donate methyl groups has made it an indispensable tool in the synthesis of a vast array of organic compounds, from everyday chemicals to complex pharmaceutical agents. This guide provides a comprehensive exploration of dimethyl sulfate, from its early, somewhat obscure, discovery to its modern-day applications, with a focus on the underlying chemical principles, practical methodologies, and critical safety considerations.

PART 1: A Journey Through Time: The History and Discovery of Dimethyl Sulfate

The precise origins of dimethyl sulfate are somewhat shrouded in the mists of 19th-century chemistry. It is widely documented that an impure form of the compound was first prepared in the early 1800s[1]. However, the specific individual credited with its initial synthesis remains elusive in historical records.

A significant milestone in the history of dimethyl sulfate was the description of the esterification of sulfuric acid with methanol in 1835, a foundational reaction for its synthesis[1]. Later in the 19th century, the Swedish chemist Johan Peter Claesson conducted extensive studies on the preparation and properties of dimethyl sulfate, bringing it to the forefront of the chemical community[1]. His work laid the groundwork for its eventual commercial production and widespread use.

The early 20th century saw the industrial-scale production of dimethyl sulfate, driven by the burgeoning chemical industry's demand for efficient methylating agents[2]. Its utility was quickly recognized in the synthesis of dyes, perfumes, and pharmaceuticals. However, its potent reactivity also led to its investigation as a chemical warfare agent during World War I, a dark chapter in its history that underscores its inherent toxicity[1].

PART 2: The Chemistry of a Powerhouse Methylating Agent

Physicochemical Properties

Dimethyl sulfate is a colorless, oily liquid with a faint, onion-like odor[1]. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂H₆O₄S | [1] |

| Molar Mass | 126.13 g/mol | [1] |

| Appearance | Colorless, oily liquid | [1] |

| Density | 1.333 g/mL at 25 °C | |

| Melting Point | -32 °C | |

| Boiling Point | 188 °C (decomposes) | |

| Solubility in water | Reacts (hydrolyzes) | [1] |

Synthesis of Dimethyl Sulfate

1. Industrial Production: The primary industrial method for synthesizing dimethyl sulfate involves the continuous reaction of dimethyl ether with sulfur trioxide[1]. This exothermic reaction is highly efficient and provides a direct route to the final product.

Caption: General Mechanism of SN2 Methylation.

1. Methylation of Phenols: Phenols are readily converted to their corresponding methyl ethers (anisoles) using dimethyl sulfate. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, which deprotonates the phenol to form the more nucleophilic phenoxide ion.[3]

Caption: Workflow for the Methylation of Phenols.

2. Methylation of Amines: Primary, secondary, and tertiary amines can be methylated with dimethyl sulfate. The reaction with primary and secondary amines proceeds to form the corresponding methylated amines. Tertiary amines are converted to quaternary ammonium salts.

3. Methylation of Thiols: Thiols, which are more acidic and more nucleophilic than their alcohol counterparts, react readily with dimethyl sulfate to produce thioethers (sulfides).[4] This reaction is often carried out under basic conditions to generate the highly nucleophilic thiolate anion.

Applications in Drug Development

The versatility of dimethyl sulfate as a methylating agent has made it a valuable tool in the synthesis of numerous pharmaceutical compounds. Some notable examples include:

-

Rotigotine: Used in the treatment of Parkinson's disease, its synthesis involves an O-methylation step using dimethyl sulfate.[5]

-

Levetiracetam: An antiepileptic drug where dimethyl sulfate is employed for N-methylation.[5]

-

Apremilast: A drug for treating certain types of arthritis, its synthesis includes a C-methylation step facilitated by dimethyl sulfate.[5]

-

Cimetidine: A historic blockbuster drug for peptic ulcers, its synthesis utilizes dimethyl sulfate for an S-alkylation reaction.[5]

-

Fexofenadine Hydrochloride: A widely used antihistamine, its synthesis involves a quaternization reaction with dimethyl sulfate.[5]

PART 3: Safety and Handling: A Non-Negotiable Priority

The high reactivity of dimethyl sulfate also makes it a highly hazardous substance. It is extremely toxic, corrosive, and a suspected human carcinogen.[6][7] Therefore, strict adherence to safety protocols is paramount when handling this reagent.

Hazard Summary

-